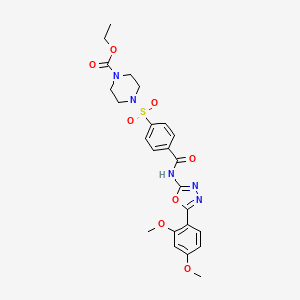![molecular formula C25H17NO4S B3009839 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate CAS No. 384361-21-1](/img/structure/B3009839.png)
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate, also known as BTOCMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives, including compounds structurally related to 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate, have been explored for their potential as chemosensors for cyanide anions. These compounds exhibit a change in color and fluorescence properties in the presence of cyanide, offering a visible means of detection. This application is particularly relevant in environmental monitoring and the development of safety measures against cyanide exposure (Wang et al., 2015).
Antioxidant Properties
Research on coumarin substituted heterocyclic compounds, akin to the structure , has shown significant antioxidant activities. These compounds have demonstrated the ability to scavenge free radicals, suggesting their potential utility in preventing oxidative stress-related diseases. The antioxidant capacity of these compounds could be harnessed in pharmaceuticals and nutraceuticals to combat oxidative damage (Abd-Almonuim et al., 2020).
Antimicrobial Coatings
Coumarin-thiazole derivatives have been incorporated into polyurethane coatings to impart antimicrobial properties. These coatings have shown effectiveness against various microorganisms, offering potential applications in healthcare settings to reduce the risk of infection transmission on surfaces and medical equipment. The incorporation of these compounds into coatings could lead to innovative solutions for maintaining sterile environments (El‐Wahab et al., 2014).
Antitumor Activity
Some coumarin benzothiazole compounds have been evaluated for their antitumor activity against various cancer cell lines. These studies have identified compounds with significant anticancer activities, suggesting a potential role in developing new therapeutic agents for cancer treatment. The exploration of these compounds in cancer research could lead to the discovery of novel treatments with improved efficacy and selectivity (El-Helw et al., 2019).
Ultrasound-Promoted Synthesis and Cytotoxic Activity
The use of ultrasound irradiation has been demonstrated in the synthesis of thiazole derivatives bearing a coumarin nucleus, showcasing an efficient method for producing these compounds. Additionally, the cytotoxic activities of these derivatives have been evaluated, indicating potential therapeutic applications in targeting specific cancer cell lines. This research highlights the versatility of coumarin-thiazole compounds in drug synthesis and their promising cytotoxic properties (Gomha & Khalil, 2012).
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been reported to exhibit potent inhibition againstMycobacterium tuberculosis . The target of these derivatives is often the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
For instance, they can inhibit the activity of the target enzyme, disrupting the biosynthesis of essential components of the bacterial cell wall . This results in the inhibition of bacterial growth and survival.
Biochemical Pathways
The compound likely affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis, given that DprE1 is a key enzyme in this pathway . By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a vital component of the mycobacterial cell wall. This disruption can lead to the death of the bacteria.
Result of Action
The result of the compound’s action is the inhibition of the growth and survival of Mycobacterium tuberculosis . By targeting DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound can potentially kill the bacteria, thereby exerting its anti-tubercular effects.
Eigenschaften
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4S/c1-14-7-3-4-8-16(14)25(28)30-20-12-11-17-22(27)18(13-29-23(17)15(20)2)24-26-19-9-5-6-10-21(19)31-24/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRHJKCRNJDKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

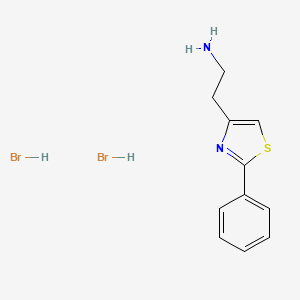
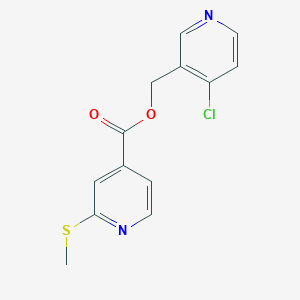
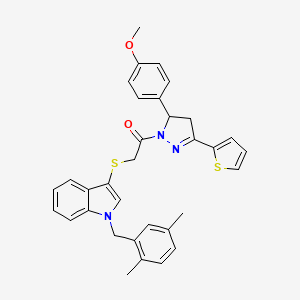

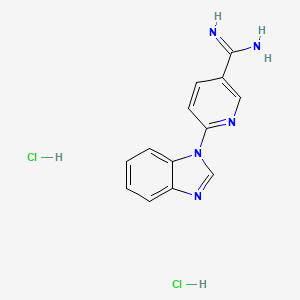
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B3009764.png)
![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)
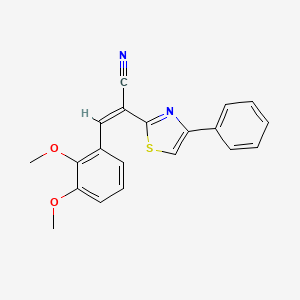
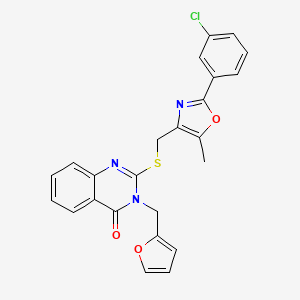

![3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3009774.png)
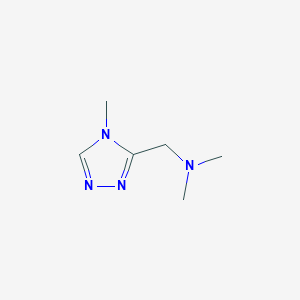
![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009776.png)
